

Spectral Data Analysis of 2,5-Hexanedione-D10: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Hexanedione-D10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the deuterated form of 2,5-Hexanedione, **2,5-Hexanedione-D10** (CAS: 97135-07-4). This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds. Below you will find summarized spectral data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of this compound's characteristics.

Chemical Structure and Properties

2,5-Hexanedione-D10 is the deuterated analog of 2,5-Hexanedione, a neurotoxic metabolite of n-hexane. The deuteration of all ten hydrogen atoms provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

Property	Value
Chemical Name	1,1,1,3,3,4,4,6,6,6-Decadeuteriohexane-2,5-dione
Synonyms	Acetylacetone-D10, 2,5-Dioxohexane-D10
CAS Number	97135-07-4
Molecular Formula	C ₆ D ₁₀ O ₂
Molecular Weight	124.20 g/mol

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **2,5-Hexanedione-D10**. This information is primarily derived from the Certificate of Analysis provided by LGC Standards.[1] For comparative purposes, typical spectral data for the non-deuterated 2,5-Hexanedione is also included.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of protons with deuterium, the ¹H NMR spectrum of **2,5-Hexanedione-D10** is expected to show a significant reduction or absence of signals in the proton channel. The key information is derived from other NMR techniques.

Table 1: NMR Spectral Data

Nucleus	2,5-Hexanedione-D10	2,5-Hexanedione (for comparison)
^1H	Conforms to structure, essentially no signal	δ 2.19 (s, 6H), 2.75 (s, 4H)
^{13}C	Expected $\sim\delta$ 29 (CD_2), $\sim\delta$ 37 (CD_2), $\sim\delta$ 207 (C=O)	δ 29.7, 36.9, 206.8
^2H	Expected signals corresponding to CD_3 and CD_2 groups	Not Applicable
Isotopic Purity	>95% by NMR [1]	Not Applicable

Mass Spectrometry (MS)

The mass spectrum of **2,5-Hexanedione-D10** is characterized by a molecular ion peak at m/z 124, reflecting the incorporation of ten deuterium atoms. The fragmentation pattern will also differ significantly from its non-deuterated counterpart.

Table 2: Mass Spectrometry Data

Parameter	2,5-Hexanedione-D10	2,5-Hexanedione (for comparison)
Ionization Mode	Electron Ionization (EI) - Typical	Electron Ionization (EI)
Molecular Ion (M^+)	m/z 124	m/z 114
Key Fragments	Expected fragments reflecting deuterated moieties	m/z 43 (CH_3CO^+), 57, 71, 99

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Hexanedione-D10** will exhibit characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the non-deuterated form.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	2,5-Hexanedione-D10 (Expected)	2,5-Hexanedione (Typical)
C=O Stretch	~1715 cm ⁻¹	~1715 cm ⁻¹
C-D Stretch	~2100-2250 cm ⁻¹	Not Applicable
C-H Stretch	Not Applicable	~2850-3000 cm ⁻¹

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for a specific batch of **2,5-Hexanedione-D10** are typically found in the Certificate of Analysis provided by the supplier. The following are generalized protocols representative of standard analytical techniques.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The neat sample is dissolved in an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃).
- ¹H NMR: Standard proton NMR is performed to confirm the absence of significant proton signals, verifying the high level of deuteration.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon signals.
- ²H NMR: A deuterium NMR spectrum is run to confirm the presence and chemical environments of the deuterium atoms.

Mass Spectrometry

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

- GC Separation: The sample is passed through a capillary column (e.g., DB-5ms) to ensure purity before entering the mass spectrometer.
- MS Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum, including the molecular ion and fragmentation pattern.

Infrared Spectroscopy

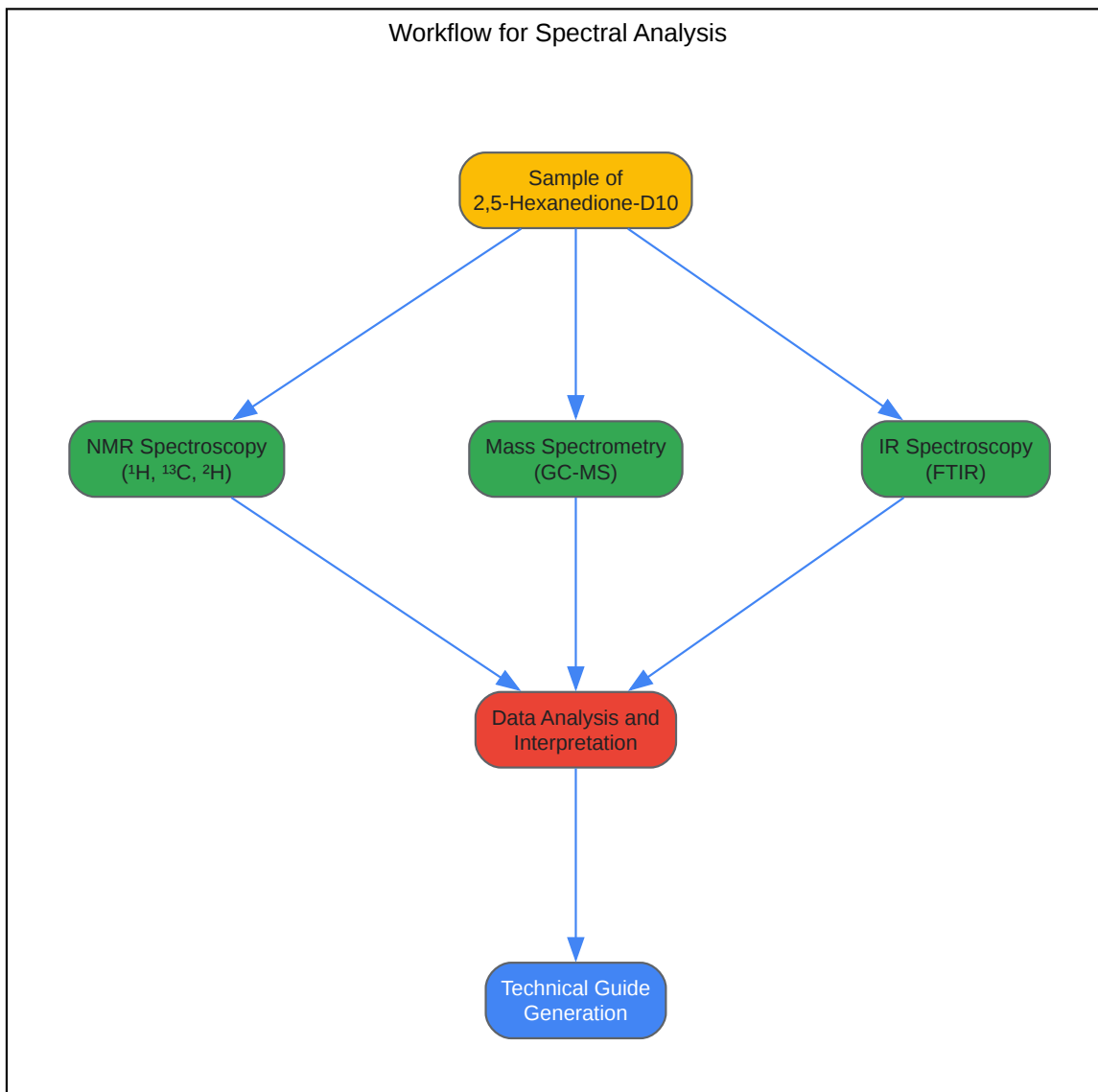
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the spectral analysis of **2,5-Hexanedione-D10**.

*Chemical Structure of **2,5-Hexanedione-D10***

Workflow for Spectral Analysis



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Conceptual Workflow for Spectral Analysis

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References

- 1. lgcstandards.com [lgcstandards.com]
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